molecular formula C10H13NO3 B13153851 5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde

5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde

Cat. No.: B13153851
M. Wt: 195.21 g/mol
InChI Key: DIYHEMGBPBEONP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a pyrrolidine moiety, which includes a hydroxymethyl group. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pyrrolidine derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring is known to interact with various enzymes and receptors, influencing their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde is unique due to its combination of a furan ring and a pyrrolidine moiety with a hydroxymethyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde, also known by its CAS number 702711-45-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H13_{13}NO3_3, with a molecular weight of 195.22 g/mol. The compound features a furan ring substituted with a hydroxymethyl-pyrrolidine moiety, which is significant for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds containing pyrrolidine structures exhibit significant antibacterial and antifungal activities.

  • Antibacterial Properties :
    • A study reported that pyrrolidine derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
  • Antifungal Properties :
    • The same derivatives demonstrated antifungal effects against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM. This suggests that the compound may serve as a broad-spectrum antimicrobial agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the furan ring may play a crucial role in its interaction with microbial targets. The presence of the hydroxymethyl group on the pyrrolidine enhances solubility and bioavailability, potentially increasing the compound's efficacy.

Case Study 1: Inhibition of SARS-CoV-2 Main Protease

Recent research has highlighted the potential of furan derivatives in inhibiting viral proteases. A related study identified non-peptidomimetic inhibitors derived from furan structures that exhibited IC50_{50} values in the low micromolar range against SARS-CoV-2 main protease (Mpro_{pro}). Although not directly tested on this compound, these findings suggest that similar compounds could be explored for antiviral activity .

Case Study 2: Structure-Activity Relationship (SAR) Studies

A detailed SAR study involving pyrrolidine derivatives indicated that modifications to the furan ring and pyrrolidine structure significantly influence biological activity. Compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal pathogens, suggesting that further optimization of this compound could yield more potent derivatives .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2/t8-/m0/s1

InChI Key

DIYHEMGBPBEONP-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(O2)C=O)CO

Canonical SMILES

C1CC(N(C1)C2=CC=C(O2)C=O)CO

Origin of Product

United States

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